molecular formula C18H19ClFN3O B2942331 3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1788845-02-2

3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2942331
CAS No.: 1788845-02-2
M. Wt: 347.82
InChI Key: ZTPYBPCQJDDGDP-UHFFFAOYSA-N
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Description

The compound 3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a propanamide derivative featuring a 2-chloro-6-fluorophenyl group and a pyrrolidine ring substituted with pyridin-2-yl. Its structure combines halogenated aromatic and nitrogen-containing heterocyclic moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-4-3-5-16(20)14(15)7-8-18(24)22-13-9-11-23(12-13)17-6-1-2-10-21-17/h1-6,10,13H,7-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPYBPCQJDDGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chloro-6-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C19H19ClFN2OC_{19}H_{19}ClFN_2O with a molecular weight of approximately 348.82 g/mol. Its structure includes a chloro-fluorophenyl group and a pyridinyl-pyrrolidinyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : Several studies have reported that pyrrolidine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also shows antifungal properties, with MIC values reported against Candida albicans and Fusarium oxysporum .
  • Thrombin Inhibition : Related compounds have been identified as potent thrombin inhibitors, with inhibition constants (K(i)) ranging from 0.7 to 33.9 nM. This suggests potential applications in anticoagulant therapies .

Antimicrobial Efficacy

A study conducted on pyrrolidine derivatives revealed that halogen substituents significantly enhance antimicrobial activity. The presence of chlorine and fluorine atoms in the structure was linked to increased potency against bacterial strains .

Compound NameMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A5.648.33
Compound B11.2913.40

Thrombin Inhibition Studies

In another investigation focusing on thrombin inhibition, the best-performing derivative containing a pyridine ring showed an impressive K(i) of 0.7 nM, indicating that modifications in the substituents can lead to enhanced biological activity .

Structure-Activity Relationship (SAR)

The structural modifications of the compound play a crucial role in its biological activity. The presence of electron-withdrawing groups (EWGs), such as chlorine and fluorine, at specific positions on the aromatic rings has been shown to improve both antibacterial and antifungal activities .

Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

Several analogs share the propanamide backbone but differ in substituents, impacting physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-chloro-6-fluorophenyl; 1-(pyridin-2-yl)pyrrolidin-3-yl ~377.84 Balanced lipophilicity; dual halogenation for enhanced binding
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide 4-fluorophenoxy; dimethylpropanamide; pyridin-3-yl ~367.81 Dimethyl groups increase steric hindrance; phenoxy group improves solubility
N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide 2-fluorophenoxy; dimethylpropanamide; pyridin-3-yl ~367.81 Ortho-fluorophenoxy may alter metabolic stability
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Pyridazine core; 2-methoxyphenyl ~265.70 Pyridazine offers π-stacking potential; methoxy group enhances polarity

Key Observations :

  • Halogenation: The target compound’s dual chloro-fluoro substitution may improve binding affinity compared to mono-halogenated analogs .
  • Heterocyclic Influence : The pyrrolidine-pyridine moiety in the target compound likely enhances conformational flexibility compared to rigid pyridazine derivatives .

Research Findings and Trends

  • Solubility Challenges : Propanamide analogs with dimethyl groups (e.g., ) show reduced aqueous solubility compared to the target compound, highlighting the pyrrolidine group’s advantage.
  • Toxicity Profiles : Halogenated aryl groups may increase hepatotoxicity risks, necessitating further studies .

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